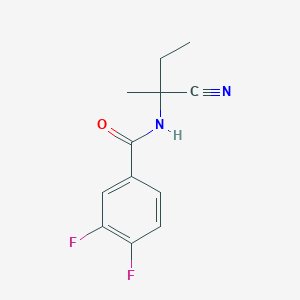
N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of benzamides and has been found to exhibit promising biological activities, making it a subject of interest for researchers in various fields.
Wirkmechanismus
The mechanism of action of N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide is not fully understood, but it is believed to exert its therapeutic effects through the modulation of various signaling pathways. In cancer cells, this compound has been found to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis. Inflammatory diseases are characterized by the overproduction of pro-inflammatory cytokines, and this compound has been shown to inhibit the production of these cytokines by suppressing the activity of transcription factors such as NF-κB and AP-1. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. Inflammatory diseases are characterized by the overproduction of pro-inflammatory cytokines, and this compound has been shown to suppress the production of these cytokines, leading to a reduction in inflammation. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and reduce inflammation in the brain, potentially slowing down the progression of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide has several advantages as a research tool, including its ability to target multiple diseases and its relatively low toxicity. However, this compound also has limitations, including its relatively low solubility in water, which may make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain research areas.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide. One area of interest is the development of more efficient synthesis methods for this compound, which may allow for larger-scale production and more widespread use in research. Additionally, further investigation into the mechanism of action of this compound may lead to the identification of new therapeutic targets and the development of more effective treatments for diseases such as cancer and neurodegenerative disorders. Finally, the potential use of this compound in combination with other drugs or therapies should be explored, as this may lead to synergistic effects and improved treatment outcomes.
Synthesemethoden
N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide can be synthesized through a multistep process that involves the reaction of 3,4-difluoroaniline with 2-cyano-2-methylpropanoic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then subjected to amidation with an appropriate amine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been targeted by this compound due to its ability to suppress the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects and may be a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-cyanobutan-2-yl)-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O/c1-3-12(2,7-15)16-11(17)8-4-5-9(13)10(14)6-8/h4-6H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUVVLMKANGCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide](/img/structure/B2987406.png)


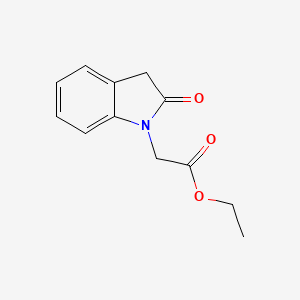
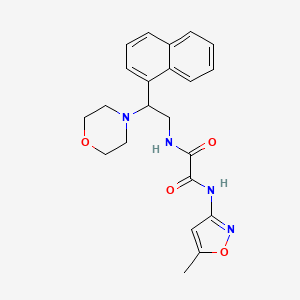
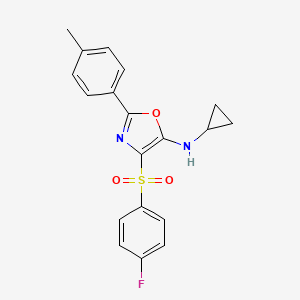
![N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide](/img/structure/B2987417.png)
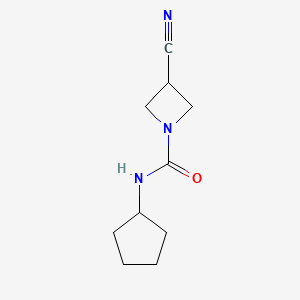
![N-(3,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2987420.png)

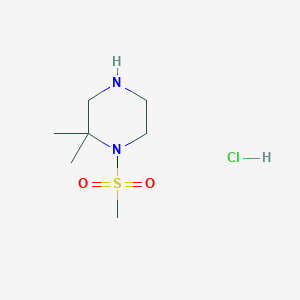
![N-(3-chloro-4-methoxyphenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2987425.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2987427.png)
![6-(3-Fluorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2987429.png)